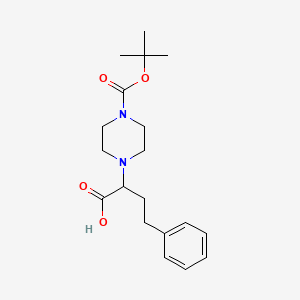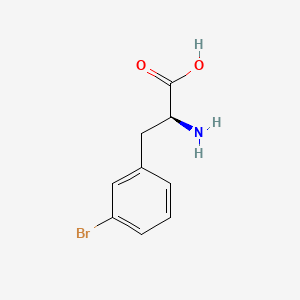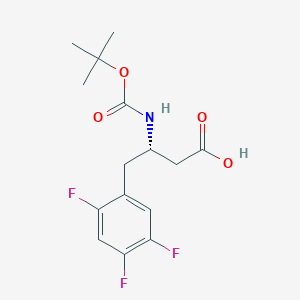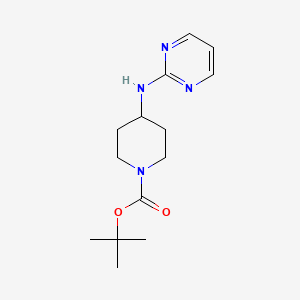
Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is part of a broader class of nitrogenous compounds that have been synthesized and characterized for their potential applications in medicinal chemistry, particularly in the development of anticancer drugs and other therapeutic agents .
Synthesis Analysis
The synthesis of tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate-related compounds involves multiple steps, starting from commercially available materials. For instance, tert-butyl-4-hydroxypiperdine-1-carboxylate is used as a starting material in a three-step synthesis to produce an intermediate for crizotinib, a biologically active compound . Another synthesis pathway involves piperidin-4-ylmethanol, which undergoes nucleophilic substitution, oxidation, halogenation, and elimination reactions to yield tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs . These methods demonstrate the versatility and importance of tert-butyl piperidine-1-carboxylate derivatives in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been extensively studied using X-ray diffraction (XRD) and density functional theory (DFT) calculations. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and compared with the optimized structure obtained from DFT calculations, showing consistent results . Similarly, the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contains two independent molecules with detailed dihedral angles between the rings .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . Schiff base formation is another reaction these compounds undergo, as demonstrated in the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS. These compounds exhibit specific spectroscopic signatures that aid in their identification and characterization . Additionally, their crystal and molecular structures are often stabilized by intramolecular hydrogen bonds, as observed in the X-ray crystallographic analysis of certain derivatives . The molecular electrostatic potential and frontier molecular orbitals of these compounds have also been studied using DFT to reveal some of their physicochemical properties .
Applications De Recherche Scientifique
1. Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds structurally related to Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were potent in vitro and showed promise as anti-inflammatory agents and in pain models, suggesting their potential in H4R antagonist therapies (Altenbach et al., 2008).
2. Deoxycytidine Kinase Inhibitors
The practical synthesis of compounds structurally akin to Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate, specifically 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was reported. These compounds serve as key intermediates in creating potent deoxycytidine kinase (dCK) inhibitors, highlighting their importance in developing new classes of therapeutic agents (Zhang et al., 2009).
3. Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally related to Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate, is an important intermediate in the synthesis of small molecule anticancer drugs. Its optimized synthetic method and high yield make it significant in the ongoing development of novel anticancer therapeutics (Zhang et al., 2018).
4. Biologically Active Compounds
Another structurally similar compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. The synthesis and structural confirmation of these compounds underscore their significance in medicinal chemistry (Kong et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-5-11(6-10-18)17-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOVCTZXGVMJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377215 | |
| Record name | tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate | |
CAS RN |
301225-40-1 | |
| Record name | tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






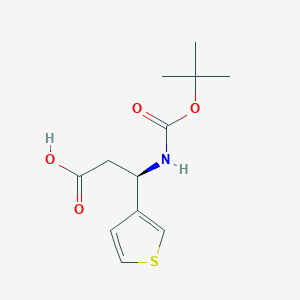
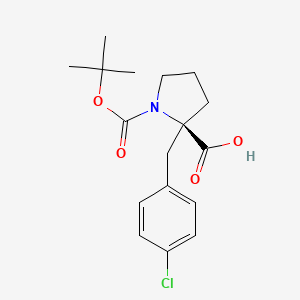


![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)
